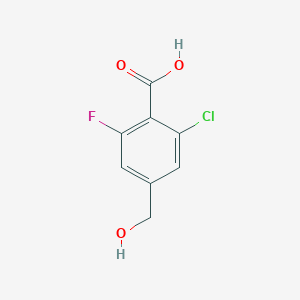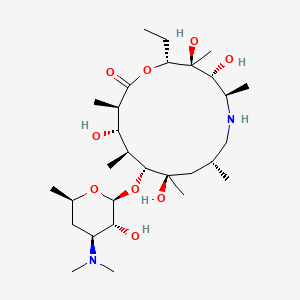
Descladinose 6-N-Desmethyl Azithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descladinose 6-N-Desmethyl Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety and the demethylation at the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of azithromycin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the production involves large-scale synthesis techniques similar to those used for other macrolide antibiotics .
Chemical Reactions Analysis
Types of Reactions
Descladinose 6-N-Desmethyl Azithromycin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Descladinose 6-N-Desmethyl Azithromycin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of macrolide antibiotics.
Biology: Employed in biological studies to understand the interaction of macrolide antibiotics with bacterial ribosomes.
Medicine: Investigated for its potential therapeutic effects and its role in overcoming antibiotic resistance.
Industry: Utilized in the development and testing of new antibiotics and in quality control processes.
Mechanism of Action
The mechanism of action of Descladinose 6-N-Desmethyl Azithromycin involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits protein synthesis by preventing the translocation of peptides, thereby exerting its antibacterial effects . The molecular targets and pathways involved are similar to those of azithromycin, but the absence of the cladinose sugar and the demethylation may alter its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The first macrolide antibiotic, from which azithromycin and clarithromycin are derived.
Uniqueness
Descladinose 6-N-Desmethyl Azithromycin is unique due to the absence of the cladinose sugar and the demethylation at the nitrogen atom. These structural modifications may result in different pharmacokinetic and pharmacodynamic properties compared to other macrolide antibiotics .
Properties
Molecular Formula |
C29H56N2O9 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C29H56N2O9/c1-11-21-29(8,37)24(34)19(6)30-14-15(2)13-28(7,36)25(17(4)22(32)18(5)26(35)39-21)40-27-23(33)20(31(9)10)12-16(3)38-27/h15-25,27,30,32-34,36-37H,11-14H2,1-10H3/t15-,16-,17+,18-,19-,20+,21-,22+,23-,24-,25-,27+,28-,29-/m1/s1 |
InChI Key |
LOMZTTMTKSVHAG-NHUOXGILSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


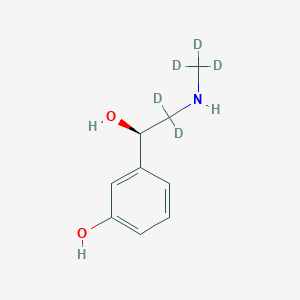

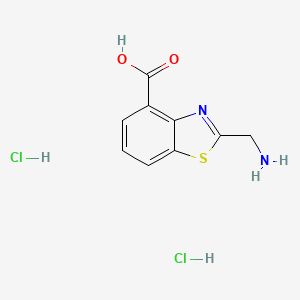
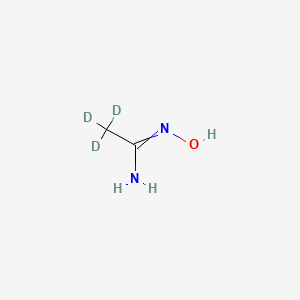
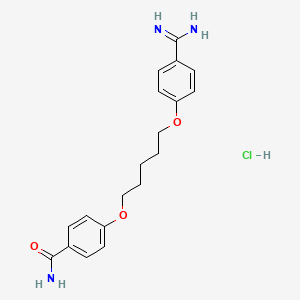
![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
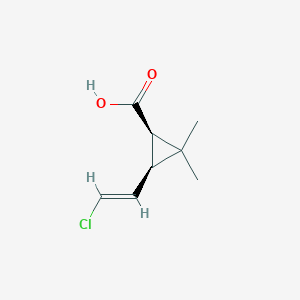
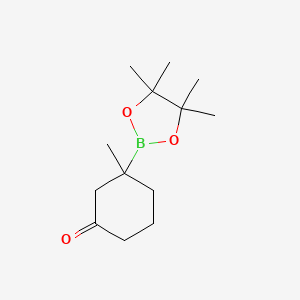
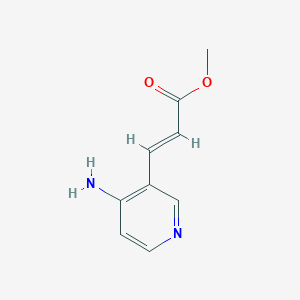
![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
